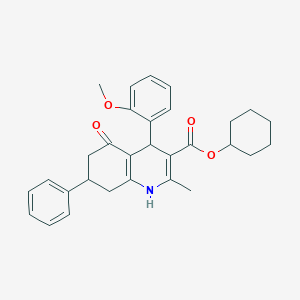

![molecular formula C18H20N6O4 B11691880 5,7-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691880.png)

5,7-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-ジメチル-N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン][1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボヒドラジドは、トリアゾロピリミジン類に属するヘテロ環式化合物です。この化合物は、その潜在的な生物活性と医薬品化学における応用の可能性から注目を集めています。

製法

合成経路と反応条件

5,7-ジメチル-N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン][1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボヒドラジドの合成は、通常、5,7-ジメチル-1,2,4-トリアゾロ[1,5-a]ピリミジン-2-カルボヒドラジドと3,4,5-トリメトキシベンズアルデヒドの縮合反応によって行われます。 反応は、酸触媒の存在下で還流条件下で行われます .

工業的生産方法

この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチとしては、実験室規模の合成をスケールアップすることが考えられます。これには、収率と純度を最大限に高めるために、温度、溶媒、触媒濃度などの反応条件を最適化することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of a base such as triethylamine . The reaction conditions often include boiling chloroform as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

反応の種類

5,7-ジメチル-N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン][1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は酸化されて対応するオキソ誘導体になります。

還元: 還元反応によってヒドラジン誘導体が生成されます。

置換: この化合物は、特にヒドラジド部分で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。

主な生成物

酸化: トリアゾロピリミジン環のオキソ誘導体。

還元: ヒドラジン誘導体。

置換: さまざまな置換トリアゾロピリミジン誘導体。

科学研究への応用

5,7-ジメチル-N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン][1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボヒドラジドは、科学研究においていくつかの応用があります。

医薬品化学: 抗菌活性、抗がん活性、抗炎症活性などの可能性が研究されています.

生物学研究: この化合物は、DNA光切断や分子ドッキングなどの研究で使用され、生物学的標的との相互作用を理解しています.

工業的応用: 生体活性を持つため、新しい医薬品や農薬の開発に使用される可能性があります。

科学的研究の応用

5,7-DIMETHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

作用機序

5,7-ジメチル-N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン][1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。 例えば、必須の酵素プロセスを阻害することで、微生物の増殖を阻害する可能性があります .

類似化合物の比較

類似化合物

- 5,7-ジメチル-1,2,4-トリアゾロ[1,5-a]ピリミジン-2-オキソアセトヒドラゾン

- 5,7-ジメチル-1,2,4-トリアゾロ[1,5-a]ピリミジン-2-オキソ(α-メチル)アセトヒドラゾン

独自性

5,7-ジメチル-N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン][1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボヒドラジドは、3,4,5-トリメトキシフェニル基が存在することが特徴です。この基は、独特の生物活性を付与し、治療薬としての可能性を高めています .

類似化合物との比較

Similar Compounds

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its coordination with metal ions.

1,3,4-Thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.

5-Arylazothiazoles: Used in the synthesis of various heterocyclic compounds with biological activities.

Uniqueness

What sets 5,7-DIMETHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE apart is its ability to coordinate with metal ions in multiple ways, both as a bridging bidentate and a non-bridging monodentate ligand . This unique coordination chemistry enhances its potential for various applications in medicinal and coordination chemistry.

特性

分子式 |

C18H20N6O4 |

|---|---|

分子量 |

384.4 g/mol |

IUPAC名 |

5,7-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C18H20N6O4/c1-10-6-11(2)24-18(20-10)21-16(23-24)17(25)22-19-9-12-7-13(26-3)15(28-5)14(8-12)27-4/h6-9H,1-5H3,(H,22,25)/b19-9+ |

InChIキー |

MEODNQOGFVVKJK-DJKKODMXSA-N |

異性体SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)C |

正規SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

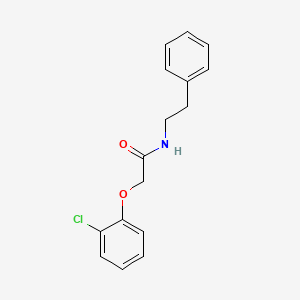

![5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11691801.png)

![5-(2-Methoxy-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one](/img/structure/B11691807.png)

![(5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11691812.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11691820.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691824.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromo-1H-pyrazole-3-carbohydrazide](/img/structure/B11691833.png)

![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691837.png)

![(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone](/img/structure/B11691844.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691856.png)

![2-(1-naphthyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11691860.png)

![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11691871.png)

![(5Z)-3-cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11691885.png)